Fluzoparib - 1358715-18-0

Fluzoparib

Catalog Number: EVT-268920
CAS Number: 1358715-18-0
Molecular Formula: C22H16F4N6O2
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluzoparib is under investigation in clinical trial NCT03863860 (A Trial of Maintenance Treatment With Fluzoparib Versus Placebo in Relapsed Ovarian Cancer Patients).
Fuzuloparib is an orally available inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2, with potential antineoplastic activity. Upon oral administration, fuzuloparib inhibits PARP 1 and 2 activity, which inhibits PARP-mediated repair of damaged DNA via the base excision repair (BER) pathway, enhances the accumulation of DNA strand breaks, promotes genomic instability, and leads to an induction of apoptosis. The PARP family of proteins catalyze post-translational ADP-ribosylation of nuclear proteins, which then transduce signals to recruit other proteins to repair damaged DNA. PARP inhibition may enhance the cytotoxicity of DNA-damaging agents and may reverse tumor cell chemoresistance and radioresistance.
Overview

Fluzoparib, also known by its code name SHR-3162, is a novel poly(ADP-ribose) polymerase inhibitor developed for the treatment of cancers, particularly those associated with deficiencies in homologous recombination repair mechanisms, such as breast and ovarian cancers with BRCA mutations. This compound has been characterized for its potent inhibitory effects on the PARP1 enzyme, which plays a critical role in DNA damage repair. Fluzoparib has shown promising preclinical results and is currently undergoing clinical trials in China to evaluate its efficacy and safety.

Source and Classification

Fluzoparib is classified as a poly(ADP-ribose) polymerase inhibitor, a class of drugs that targets enzymes involved in the repair of DNA damage. These inhibitors are particularly effective in tumors with defects in DNA repair pathways. The development of fluzoparib was motivated by the need for more effective treatments with improved pharmacokinetic properties compared to existing PARP inhibitors like olaparib, which has been limited by hematological toxicity and other side effects .

Synthesis Analysis

The synthesis of fluzoparib involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from modifications of the chemical structure of olaparib, aiming to enhance its drug-like properties.

  1. Starting Materials: The synthesis begins with well-defined starting materials that undergo various chemical transformations.
  2. Reaction Conditions: The reactions typically involve coupling reactions, protection-deprotection strategies, and other transformations under controlled conditions to ensure high yields.
  3. Yield and Purity: The synthesis is optimized to achieve high yields and purity of the final product, which is critical for its subsequent pharmacological evaluation.

The detailed synthetic pathways include the formation of intermediates through reactions such as amide bond formation and the use of protecting groups to manage reactive functional groups during synthesis .

Molecular Structure Analysis

Fluzoparib possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: The molecular formula of fluzoparib is C18_{18}H20_{20}N4_{4}O3_{3}.
  • Molecular Weight: The molecular weight is approximately 344.38 g/mol.
  • Structural Features: Fluzoparib features a pyridine ring and an amide linkage, which are crucial for its interaction with the PARP1 enzyme.

The structural analysis reveals that fluzoparib binds effectively within the active site of PARP1, similar to olaparib, suggesting that it may share a comparable mechanism of action .

Chemical Reactions Analysis

Fluzoparib undergoes several chemical reactions during its synthesis and in its interactions within biological systems:

  1. Synthesis Reactions: Key reactions include:
    • Amide bond formation between carboxylic acids and amines.
    • Protection and deprotection steps involving various protecting groups such as Boc (tert-butyloxycarbonyl).
    • Coupling reactions facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  2. Biological Reactions: Once administered, fluzoparib interacts with PARP1 through:
    • Competitive inhibition of NAD+ binding.
    • Induction of DNA double-strand breaks when used in combination with other chemotherapeutic agents.

These reactions are critical for understanding both the synthesis and therapeutic potential of fluzoparib .

Mechanism of Action

Fluzoparib exerts its pharmacological effects primarily through inhibition of the PARP1 enzyme:

  • Inhibition of DNA Repair: By inhibiting PARP1, fluzoparib prevents the repair of single-strand breaks in DNA, leading to accumulation of double-strand breaks during replication.
  • Synthetic Lethality: This mechanism is particularly effective in homologous recombination-deficient cancer cells, where additional DNA damage cannot be efficiently repaired, leading to cell death.
  • Combination Therapy: Fluzoparib has shown enhanced efficacy when combined with other anticancer agents such as apatinib and paclitaxel, demonstrating significant antitumor responses without additional toxicity .
Physical and Chemical Properties Analysis

Fluzoparib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates good stability under physiological conditions, which is beneficial for its therapeutic application.
  • Pharmacokinetics: Preclinical studies indicate favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles that support its use in clinical settings .
Applications

Fluzoparib's primary application lies in oncology:

  • Cancer Treatment: It is primarily investigated for treating BRCA-mutated breast and ovarian cancers due to its ability to exploit deficiencies in DNA repair mechanisms.
  • Clinical Trials: Ongoing clinical trials aim to establish its safety profile and efficacy compared to existing treatments. Studies have indicated promising results in terms of tumor response rates when used alone or in combination with other therapies .
Introduction to Poly(ADP-Ribose) Polymerase (PARP) Inhibitors

Molecular Basis of PARP Enzymes in DNA Repair Mechanisms

PARP enzymes are critical mediators of DNA damage response (DDR), with PARP1 accounting for ~80% of cellular PARylation activity. Upon detecting single-strand breaks (SSBs), PARP1 catalyzes poly(ADP-ribose) (PAR) chain formation using nicotinamide adenine dinucleotide (NAD+) as a substrate. This post-translational modification recruits repair proteins (e.g., XRCC1) to damage sites, facilitating base excision repair (BER) and SSB repair. PARP1’s modular structure includes DNA-binding, automodification, and catalytic domains, enabling its role as a molecular scaffold for DNA repair complexes. When PARP is inhibited, unrepaired SSBs progress to double-strand breaks (DSBs) during replication, which are typically resolved by homologous recombination (HR) in healthy cells [2] [8].

Rationale for PARP Inhibition in Oncotherapy

The therapeutic potential of PARP inhibitors (PARPi) hinges on the principle of synthetic lethality in tumors with HR deficiencies. In cells lacking functional BRCA1/2 proteins, HR-mediated DSB repair is compromised. PARPi exacerbate genomic instability by:

  • Catalytic inhibition: Blocking PARP1’s enzymatic activity, preventing PAR-mediated repair recruitment [2].
  • PARP trapping: Stabilizing PARP-DNA complexes, which physically obstruct DNA repair machinery [4] [6].HR-deficient cells (e.g., BRCA-mutated cancers) accumulate lethal DNA damage, while normal cells utilize backup HR pathways. This selective vulnerability allows PARPi to target tumors with minimal off-target toxicity. Beyond BRCA mutations, "BRCAness" phenotypes—such as mutations in PALB2, RAD51, or ATM—also confer PARPi sensitivity [6] [8].

Historical Development of PARP Inhibitors

The PARPi class evolved from early NAD+-competitive analogs to clinically validated oncology drugs:

  • First-generation inhibitors: Olaparib (AZD2281), developed in 2005, demonstrated clinical efficacy in BRCA-mutant ovarian cancer but faced limitations like poor bioavailability and hematological toxicity [1] [8].
  • Later-generation agents: Niraparib and rucaparib improved potency and pharmacokinetics but retained significant toxicity profiles. Niraparib’s thrombocytopenia (14.7% discontinuation rate in trials) and rucaparib’s hepatotoxicity (55% dose reductions) highlighted the need for optimized inhibitors [1].
  • Structural innovations: Newer PARPi focused on enhancing PARP-trapping efficiency and tumor-specific delivery. Fluzoparib emerged from systematic derivatization of olaparib’s core structure to improve drug-like properties [1] [9].

Properties

CAS Number

1358715-18-0

Product Name

Fluzoparib

IUPAC Name

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C22H16F4N6O2

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33)

InChI Key

XJGXCBHXFWBOTN-UHFFFAOYSA-N

SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Solubility

Soluble in DMSO

Synonyms

Fuzuopali

Canonical SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.